2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

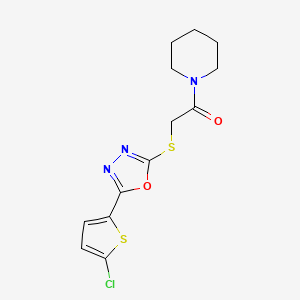

2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophene moiety at position 5 and a piperidine-containing ethanone group at position 2 via a thioether linkage. Its molecular formula is C₁₃H₁₄ClN₃O₃S₂, with a molecular weight of 364.85 g/mol. The canonical SMILES representation is COC(=O)C(N1CCCCC1)SSC2=NN=C(O2)C3=CC=C(S3)Cl, and its InChI key is InChI=1S/C13H14ClN3O4S2/c14-10-5-4-9(22-10)12-15-16-13(21-12)23(19,20)8-11(18)17-6-2-1-3-7-17/h4-5H,1-3,6-8H2 .

The compound’s structure combines pharmacophoric motifs:

- 1,3,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity, enhancing bioavailability .

- Piperidine-ethanone: Contributes to lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration .

Synthetic routes typically involve S-alkylation of oxadiazole-thiol intermediates with halogenated ethanones, confirmed via IR and mass spectrometry (e.g., molecular ion peak at m/z 361 for analogous compounds) .

Properties

IUPAC Name |

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S2/c14-10-5-4-9(21-10)12-15-16-13(19-12)20-8-11(18)17-6-2-1-3-7-17/h4-5H,1-3,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJSVUBHOLJQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with thioether and piperidine moieties. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights:

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, Br) improve cytotoxicity and kinase inhibition by enhancing electrophilic reactivity .

- Electron-donating groups (e.g., methoxy) favor antioxidant activity through radical stabilization .

- Heteroaromatic rings (e.g., pyrimidine, thiophene) modulate target selectivity. The target compound’s 5-chlorothiophene may offer unique π-π stacking interactions absent in phenyl-substituted analogs .

Piperidine vs. Other Amines :

- Piperidine-containing derivatives (e.g., target compound, 14 ) exhibit superior CNS penetration compared to morpholine or pyrrolidine analogs due to optimal logP values (~2.5–3.0) .

Thioether Linkage :

- The thioether (-S-) group enhances metabolic stability compared to ether (-O-) or methylene (-CH₂-) linkages, as seen in improved plasma half-life (t₁/₂ > 6 hours) for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.